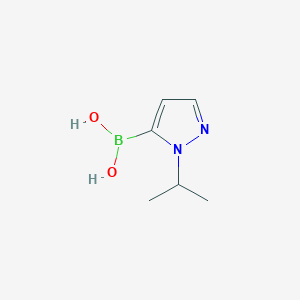
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid
カタログ番号 B150827
CAS番号:
839714-33-9
分子量: 153.98 g/mol
InChIキー: RWQOGZHKBNANKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is a chemical compound with the molecular formula C6H11BN2O2 . It is used as a reactant in the synthesis of various inhibitors .
Synthesis Analysis
This compound can be synthesized through the reaction of 1-isopropyl-1H-pyrazole with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Tetrahydrofuran is used as an organic solvent in this process .Molecular Structure Analysis
The molecular weight of “(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is 153.98 . Its InChI code is 1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 .Chemical Reactions Analysis
“(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is used as a reactant in the synthesis of imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .Physical And Chemical Properties Analysis
“(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere and in a freezer, under -20°C .科学的研究の応用
- Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
- Boronic acids are known to bind to active site serines and are part of inhibitors for porcine pancreatic lipase .
- Boronic acids are also used in separation technologies .
- They are occasionally used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .
- Boronic acids are used in the development of therapeutics .
- The compound bortezomib with a boronic acid group is a drug used in chemotherapy .
- Boronic acid derivatives constitute a class of inhibitors for human acyl-protein thioesterase 1 and 2, which are cancer drug targets within the Ras cycle .
- Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling .
- A key concept in its chemistry is transmetallation of its organic residue to a transition metal .
Sensing Applications
Biological Labelling, Protein Manipulation, and Modification
Separation Technologies
Development of Therapeutics
Organic Chemistry Applications
Materials Science
Safety And Hazards
特性
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQOGZHKBNANKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid | |
Synthesis routes and methods
Procedure details


To a solution of isopropylpyrazole (5.0 g, 45.5 mmol) in THF (100 mL) was added n-butyl lithium (31 mL, 50 mmol, 1.6 M in hexane) at −78° C. The mixture was kept stirring at the same temperature for 30 min. and was allowed to warm to 0° C. and stirred for another 30 min. Before adding tri-n-butyl borate (12.6 g, 55 mmol) as one portion, the reaction mixture was cooled to −78° C. After addition, the mixture was stirred at −78° C. for 1 h. and was allowed to warm to r.t. slowly and stirred overnight. The reaction mixture was quenched by saturated ammonium chloride. The organic phase was separated and the aqueous phase was extracted with ethyl ether (50 mL×2). The combined organic phase was dried over anhydrous sodium sulfate. Solvent was removed to afford 1-isopropyl-1H-pyrazole-5-boronic acid as a viscous oil (5.7 g).




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

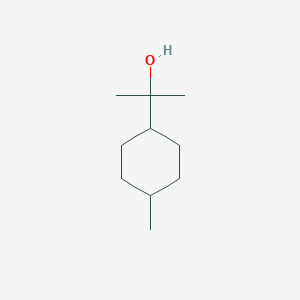
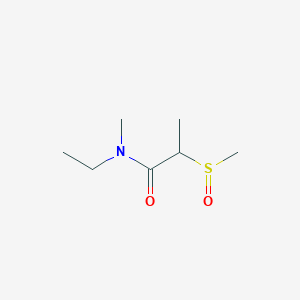
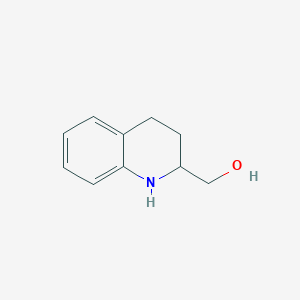
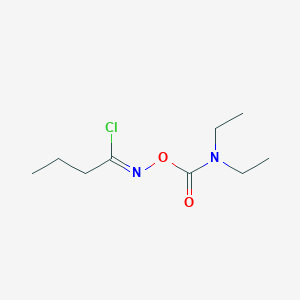
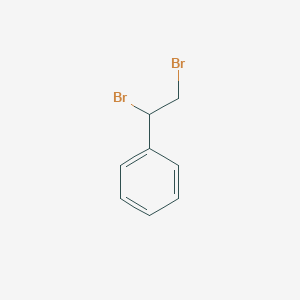
![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
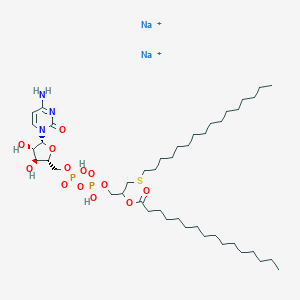
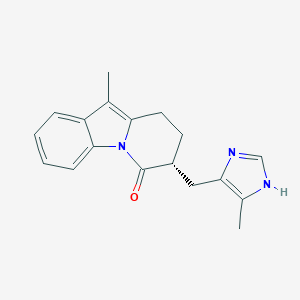


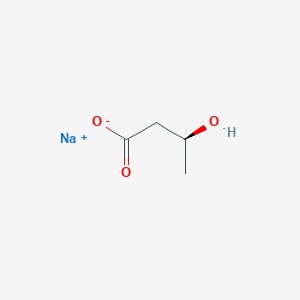
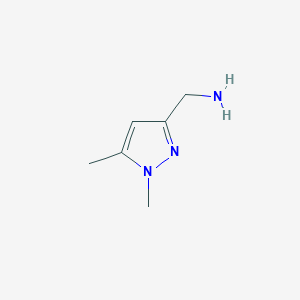
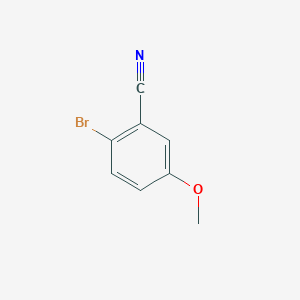
![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150776.png)